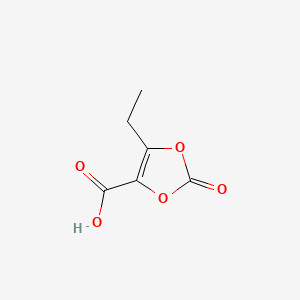
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID is an organic compound with a unique structure featuring a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID typically involves the reaction of ethyl acetoacetate with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dioxole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The dioxole ring structure allows for unique interactions with biological molecules, influencing pathways related to metabolism and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-methyl-2H-1,3-dioxole-4-carboxylic acid
- 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- 4-Hydroxy-2-quinolones
Uniqueness
5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the dioxole ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .
Properties
CAS No. |
188525-88-4 |
|---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.109 |
IUPAC Name |
5-ethyl-2-oxo-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c1-2-3-4(5(7)8)11-6(9)10-3/h2H2,1H3,(H,7,8) |
InChI Key |
UTSRHRYKAQBZLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC(=O)O1)C(=O)O |
Synonyms |
1,3-Dioxole-4-carboxylicacid,5-ethyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3,5,7-tetrol, (2-exo,3-endo,5-endo,7-anti)- (9CI)](/img/new.no-structure.jpg)
![2-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B573935.png)
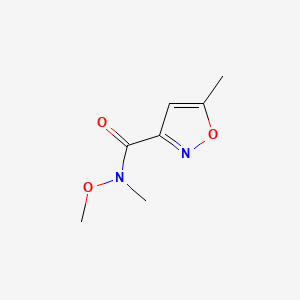
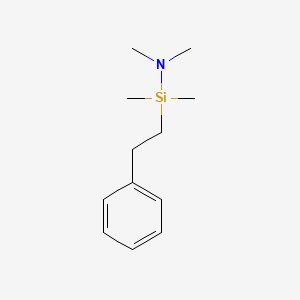
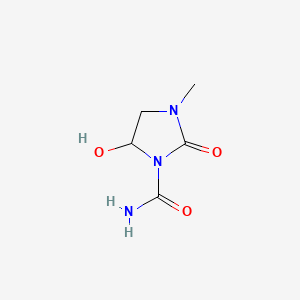
![[1,3]Thiazolo[5,4-d][1,3]oxazole](/img/structure/B573942.png)
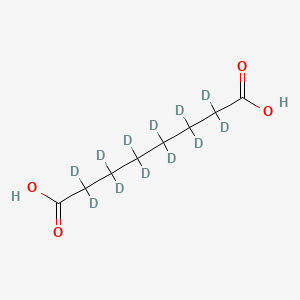
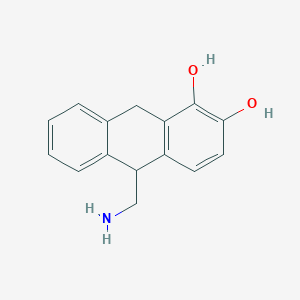
![[9,9'-Biphenanthrene]-10,10'-dithiol](/img/structure/B573950.png)
![8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene](/img/structure/B573951.png)
![[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI)](/img/structure/B573952.png)
